An In-depth Technical Guide to the Chemical Structure and Applications of Azure B
An In-depth Technical Guide to the Chemical Structure and Applications of Azure B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azure B, a cationic thiazine dye with significant applications in histology, diagnostics, and pharmacology. The document details its chemical structure, physicochemical properties, and established experimental protocols, offering valuable insights for professionals in research and drug development.
Core Chemical Identity of Azure B
Azure B is a synthetic organic compound, a methylated derivative of thionine, belonging to the thiazine class of dyes. It is a major component of polychromed methylene blue and a crucial element in various biological stains, most notably the Romanowsky-Giemsa stain used in hematology. Chemically, it is recognized as a cationic dye, enabling its interaction with negatively charged biomolecules such as nucleic acids.[1]
The fundamental structure of Azure B is a tricyclic phenothiazine core with dimethylamino and methylamino substituents. It is produced through the oxidation of methylene blue.[1][2]
Chemical Structure:
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IUPAC Name: dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride[1]
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Alternative IUPAC Name: 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium chloride[3]
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SMILES: C--INVALID-LINK--=C(C=C1)C=C(C1=N2)SC3=C2C=CC(NC)=C3.[Cl-]
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InChI: 1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H
Physicochemical and Pharmacological Properties
The utility of Azure B in various scientific applications is dictated by its distinct physicochemical and pharmacological characteristics. These properties are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physicochemical Properties of Azure B
| Property | Value | Reference(s) |
| CAS Number | 531-55-5 | |
| Molecular Formula | C₁₅H₁₆ClN₃S | |
| Molecular Weight | 305.83 g/mol | |
| Appearance | Dark green powder | |
| Melting Point | 205-210 °C (decomposes) | |
| Solubility | Soluble in water (to 1 mg/mL) and ethanol | |
| pKa | 7.4 |
Table 2: Spectroscopic and Pharmacological Properties of Azure B
| Property | Value | Reference(s) |
| Absorption Maximum (λmax) | 644-648 nm (solvent dependent) | |
| Fluorescence Emission Maximum | ~672 nm (when excited at 640 nm) | |
| MAO-A Inhibition (IC₅₀) | 11 nM (recombinant human) | |
| MAO-B Inhibition (IC₅₀) | 968 nM (recombinant human) |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving Azure B, from classic histological staining to modern enzyme inhibition assays.
Romanowsky-Giemsa Staining for Blood Smears
Azure B is a critical component of Romanowsky-type stains, which are used to differentiate hematopoietic cells. The following is a standard protocol for preparing Giemsa stain and performing the staining procedure.
A. Preparation of Giemsa Stock Solution:
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Weigh 3.8 g of Giemsa powder (containing Azure B, Methylene Blue, and Eosin Y) and place it into a clean, dry 500 mL amber glass bottle containing 50-100 methanol-cleaned glass beads.
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Add 250 mL of pure, acetone-free absolute methanol to the bottle.
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Seal the bottle and shake vigorously for 3-5 minutes to begin dissolving the powder.
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Add 250 mL of pure glycerol to the mixture.
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Shake again for 5-10 minutes.
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Allow the solution to "ripen" or mature by storing it in a dark place at room temperature for at least 1-2 months before use. Shake daily for the first week.
B. Preparation of Giemsa Working Solution:
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Shortly before use, dilute the stock solution 1:10 to 1:20 with buffered distilled water (pH 6.8 or 7.2). A common dilution is 1 mL of stock solution to 49 mL of buffer.
C. Staining Procedure (Thin Film):
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Prepare a thin blood smear on a clean microscope slide and allow it to air dry completely.
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Fix the smear by immersing the slide in absolute methanol for 30 seconds to 5 minutes.
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Allow the slide to air dry.
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Flood the slide with the freshly prepared Giemsa working solution and let it stand for 20-30 minutes.
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Gently rinse the slide with buffered or tap water for 3-5 minutes.
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Wipe the back of the slide clean and allow it to air dry in a vertical position.
Fluorometric Monoamine Oxidase-A (MAO-A) Inhibition Assay
Azure B is a potent and reversible inhibitor of MAO-A. This protocol outlines a high-throughput method to screen for MAO-A inhibitors based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
A. Reagents and Materials:
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Recombinant human MAO-A enzyme
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MAO-A Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
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MAO-A Substrate: Tyramine or Kynuramine
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Azure B (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
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Positive Control Inhibitor: Clorgyline
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Detection Reagent: A high-sensitivity probe (e.g., OxiRed™ or Amplex Red) that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.
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96-well black, flat-bottom microplate
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Fluorescence microplate reader (Ex/Em = 535/587 nm)
B. Assay Procedure:
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Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, and detection probe in MAO-A Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of Azure B and the positive control (Clorgyline).
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Inhibitor Addition: To the wells of the 96-well plate, add 10 µL of the test inhibitor (Azure B), positive control, or assay buffer (for the no-inhibitor control). The final solvent concentration should not exceed 2%.
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Enzyme Addition: Add 50 µL of the diluted MAO-A enzyme solution to each well. Mix gently and incubate for 10-30 minutes at room temperature (or 25°C) to allow the inhibitor to interact with the enzyme.
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Reaction Initiation: Prepare the substrate solution containing the MAO-A substrate (e.g., Tyramine) and the detection probe/HRP mixture. Add 40 µL of this solution to each well to initiate the reaction.
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Measurement: Immediately begin measuring the fluorescence intensity kinetically at 25°C for 10-30 minutes.
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Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of Azure B relative to the no-inhibitor control. The IC₅₀ value can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Analysis of DNA Binding by UV-Visible Spectrophotometry
The planar aromatic structure of Azure B allows it to interact with DNA, primarily through intercalation. This binding can be characterized by monitoring changes in its absorption spectrum.
A. Reagents and Materials:
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Azure B solution of known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2).
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Stock solution of high-purity calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically by measuring the absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).
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Dual-beam UV-Visible spectrophotometer.
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1 cm path length quartz cuvettes.
B. Titration Procedure:
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Set up two cuvettes: one "reference" cuvette containing only the buffer and one "sample" cuvette containing a fixed concentration of the Azure B solution.
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Record the initial absorption spectrum of the Azure B solution in the range of approximately 450-750 nm.
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Incrementally add small aliquots (e.g., 5-10 µL) of the ct-DNA stock solution to both the reference and sample cuvettes. This ensures that the dilution effect is accounted for.
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After each addition, mix the solution gently by inversion and allow it to equilibrate for 2-5 minutes.
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Record the absorption spectrum after each addition of DNA.
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Continue the titration until no further significant changes in the spectrum of Azure B are observed, indicating saturation of binding sites.
C. Data Analysis:
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Observation: Analyze the changes in the absorption spectrum of Azure B. Intercalative binding is typically characterized by hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift, or shift to a longer wavelength) of the λmax.
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Binding Constant Calculation: The intrinsic binding constant (Kb) can be determined from the spectral data using the Wolfe-Shimer equation or by plotting [DNA]/(εₐ - εf) versus [DNA], where εₐ is the apparent extinction coefficient, and εf is the extinction coefficient of the free dye.
Visualized Workflow and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Experimental Workflow: MAO-A Inhibition Assay
The following diagram outlines the key steps in the fluorometric assay used to determine the inhibitory activity of Azure B on Monoamine Oxidase A.
Caption: Workflow for Fluorometric MAO-A Inhibition Assay.
Signaling Pathway: Inhibition of Monoamine Oxidase A
This diagram illustrates the metabolic pathway of monoamine neurotransmitters by MAO-A and the mechanism of inhibition by Azure B.
Caption: Azure B Inhibition of the MAO-A Signaling Pathway.
